molecular formula C16H13N3OS B2657219 4-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide CAS No. 331472-30-1

4-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

Cat. No.: B2657219
CAS No.: 331472-30-1
M. Wt: 295.36
InChI Key: SQUYVPKYSJAHMR-UHFFFAOYSA-N
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Description

Historical Development of 1,2,4-Thiadiazole Derivatives

The exploration of thiadiazoles began in the late 19th century with the Hantzsch–Widman nomenclature system, which classified these five-membered heterocycles containing sulfur and nitrogen atoms. Among the four constitutional isomers, 1,2,4-thiadiazole gained prominence due to its unique electronic configuration and aromatic stability, enabling diverse functionalization. Early synthetic routes, such as the Hurd–Mori reaction (1950s), utilized thionyl chloride and acyl hydrazones to construct the 1,2,4-thiadiazole scaffold, laying the groundwork for pharmacological applications.

The 1957 discovery by Shapiro et al. that 2-ethylamino-1,3,4-thiadiazole inhibited mammary adenocarcinoma in mice marked a turning point, spurring interest in thiadiazole derivatives as therapeutic agents. By the 1970s, derivatives like cephazolin (a 1,3,4-thiadiazole-containing antibiotic) demonstrated the clinical viability of thiadiazole frameworks. However, 1,2,4-thiadiazoles remained underexplored until advances in cyclization techniques, such as phosphorus oxychloride-mediated reactions, enabled efficient synthesis of substituted variants.

Significance of 4-Methyl-N-(3-Phenyl-1,2,4-Thiadiazol-5-yl)Benzamide in Heterocyclic Chemistry

This compound (molecular formula: $$ \text{C}{17}\text{H}{14}\text{N}_3\text{OS} $$) integrates two pharmacophoric motifs: a benzamide group and a 1,2,4-thiadiazole ring. This hybrid structure enhances its bio-isosteric potential, allowing it to mimic ester or amide functionalities while improving metabolic stability. The methyl group at the benzamide’s para position increases lipophilicity, potentially enhancing membrane permeability, whereas the phenyl substituent on the thiadiazole ring contributes to π-π stacking interactions with biological targets.

Table 1: Structural Features and Functional Roles of this compound

Structural Component Functional Role
1,2,4-Thiadiazole core Aromatic stability, electron-deficient character
N-Benzamide moiety Hydrogen bonding with enzymatic active sites
Para-methyl substitution Enhanced lipophilicity and bioavailability
3-Phenyl group Steric bulk and target-specific interactions

The compound’s synthesis typically involves cyclodehydration of carboxylic acids with thiosemicarbazide under phosphoryl chloride, followed by coupling with benzoyl chloride derivatives. This modular approach allows for rapid diversification, making it a valuable scaffold in high-throughput drug discovery.

Evolution of Research Interest in Thiadiazole-Benzamide Hybrids

Thiadiazole-benzamide hybrids emerged as a focus in the 2000s, driven by the need to overcome limitations of standalone heterocycles. For instance, while 1,3,4-thiadiazoles faced challenges like rapid metabolic clearance, hybridization with benzamide groups improved pharmacokinetic profiles. A 2022 review highlighted that such hybrids exhibit dual mechanisms: the thiadiazole ring intercalates with DNA, while the benzamide moiety inhibits tyrosine kinases.

Recent synthetic innovations include ultrasound-assisted cyclization, which reduces reaction times from hours to minutes, and the use of eco-friendly catalysts like zeolites. These advancements have enabled the production of derivatives with nanomolar efficacy against breast cancer cell lines (e.g., MCF-7).

Current Research Landscape and Academic Significance

Current studies prioritize this compound’s role in targeted therapies. A 2023 investigation demonstrated its inhibition of topoisomerase IIα, a key enzyme in DNA replication, with an IC~50~ of 2.3 µM in vitro. Computational docking studies further reveal strong binding affinity (−9.8 kcal/mol) for the EGFR kinase domain, suggesting potential in non-small cell lung cancer treatment.

Ongoing research also explores its utility in materials science, where its electron-deficient thiadiazole core facilitates applications in organic semiconductors. Collaborative efforts between academia and industry aim to optimize synthetic yields—currently averaging 65–75%—through flow chemistry protocols.

Properties

IUPAC Name

4-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c1-11-7-9-13(10-8-11)15(20)18-16-17-14(19-21-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUYVPKYSJAHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide typically involves the reaction of hydrazonoyl halides with various reagents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of 1,3,4-thiadiazole derivatives, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

4-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide serves as a building block in organic synthesis. Its unique structure allows it to act as an intermediate for creating more complex molecules. The compound can also undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthetic chemists.

Biology

The compound exhibits potential biological activity , particularly in enzyme inhibition and receptor binding studies. Research indicates that derivatives of thiadiazoles can influence various biochemical pathways, making them candidates for further exploration in pharmacology.

Biological Activity Overview:

  • Anticancer Potential : Studies have shown that derivatives possess significant cytotoxicity against cancer cell lines. For instance, the compound demonstrated IC50 values in the low micromolar range against breast (MCF-7) and lung carcinoma (A549) cell lines:
    Cell LineIC50 (µg/mL)
    MCF-70.28
    A5490.52
    SK-MEL-24.27

Medicine

In the medical field, the compound is being investigated for its therapeutic properties , including:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties.
  • Anti-inflammatory Effects : Research is ongoing to evaluate its efficacy in reducing inflammation.

The compound's mechanism of action may involve interaction with specific molecular targets leading to modulation of biological processes.

Industry

In industrial applications, this compound may find utility in developing new materials such as polymers or coatings due to its unique chemical properties. Its stability and reactivity can be advantageous for formulating high-performance materials.

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness in various applications:

  • Anticancer Studies : A study published in MDPI reported significant cytotoxicity against multiple cancer cell lines with promising IC50 values similar to established anticancer drugs like sorafenib .
  • Enzyme Inhibition : Research has indicated that the compound can inhibit key enzymes involved in cancer progression and angiogenesis .
  • Material Science Applications : Investigations into the use of thiadiazole derivatives in creating novel materials have shown potential for developing advanced coatings with enhanced durability and chemical resistance .

Comparison with Similar Compounds

Physicochemical and Spectral Comparisons

Compound Name Melting Point (°C) IR (C=O stretch, cm<sup>-1</sup>) <sup>1</sup>H-NMR Features Reference
This compound Not reported ~1679–1617 (amide) Aromatic protons: δ 7.36–8.39
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) 290 1679, 1605 Acetyl CH3: δ 2.49, 2.63
4-Methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide Not reported 1606 Methoxy: δ 3.8–4.0

Key Findings :

  • Higher melting points correlate with increased molecular rigidity (e.g., compound 8a, 290°C) .
  • IR and NMR data confirm amide bond integrity and substituent effects on electronic environments.

Biological Activity

4-Methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a compound belonging to the class of thiadiazole derivatives, which have gained considerable interest in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C15H13N3OSC_{15}H_{13}N_3OS. The synthesis typically involves the following steps:

  • Formation of Thiadiazole Ring : The thiadiazole ring is synthesized from thiosemicarbazide and a suitable carboxylic acid derivative under acidic conditions.
  • Substitution Reaction : A phenyl group is introduced via a substitution reaction with a phenyl halide in the presence of a base.
  • Amidation : The final step involves the reaction with benzoyl chloride to form the benzamide moiety.

Table 1: Synthesis Steps

StepDescription
Thiadiazole FormationReaction of thiosemicarbazide with carboxylic acid derivative
SubstitutionReaction with phenyl halide using a base
AmidationFormation of benzamide through reaction with benzoyl chloride

Antimicrobial Properties

Research has shown that thiadiazole derivatives exhibit significant antimicrobial activity. For instance, studies indicate that this compound demonstrates potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Thiadiazole derivatives have been investigated for their anticancer properties. In vitro studies suggest that this compound can inhibit cell proliferation in cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

There is evidence supporting the anti-inflammatory potential of this compound. Animal studies have demonstrated a reduction in inflammatory markers in models of induced inflammation.

Table 2: Biological Activities Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammatory markers in animal models

Case Study 1: Antimicrobial Efficacy

A study published in 2020 evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. Results indicated an IC50 value below 50 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Mechanism

In another study focused on anticancer properties, researchers investigated the effects of this compound on breast cancer cell lines. The findings revealed that treatment led to significant reductions in cell viability and increased markers for apoptosis (caspase activation). This suggests that the compound may be effective in targeting cancer cells selectively.

Q & A

Q. What experimental design principles ensure reproducibility in pharmacological studies?

  • Methodological Answer :
  • Positive/Negative Controls : Include ciprofloxacin (antibacterial) and DMSO (solvent control) in all assays.
  • Blinded Data Analysis : Use third-party statisticians to minimize bias in IC50 calculations.
  • Replication : Perform triplicate independent experiments with fresh compound batches .

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